1,6-Dicyanonaphthalene
CAS No.: 46289-40-1
Cat. No.: VC3950072
Molecular Formula: C12H6N2
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 46289-40-1 |
|---|---|
| Molecular Formula | C12H6N2 |
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | naphthalene-1,6-dicarbonitrile |
| Standard InChI | InChI=1S/C12H6N2/c13-7-9-4-5-12-10(6-9)2-1-3-11(12)8-14/h1-6H |
| Standard InChI Key | FTPHGLJOANEDML-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC(=C2)C#N)C(=C1)C#N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)C#N)C(=C1)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1,6-Dicyanonaphthalene features a naphthalene ring system—a fused bicyclic aromatic hydrocarbon—with two cyano (-C≡N) groups attached at the 1- and 6-positions. This substitution pattern positions the nitrile groups on opposite benzene rings of the naphthalene system, creating a para-disposed configuration that influences its electronic structure and intermolecular interactions . The molecular formula is C₁₂H₆N₂, with a molar mass of 178.19 g/mol, consistent with other dicyanonaphthalene isomers .
Computed Physicochemical Properties
Advanced computational models predict key properties of 1,6-dicyanonaphthalene:
The absence of rotatable bonds and low polar surface area suggest high crystallinity and limited solubility in polar solvents, trends observed in related dicyanonaphthalenes .
Synthesis and Production
Historical Synthetic Approaches
Early synthetic routes to dicyanonaphthalenes involved Friedel-Crafts cyanation or Ullmann-type coupling reactions. For 1,6-dicyanonaphthalene, a plausible pathway involves:
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Dihalogenation: Bromination of naphthalene at the 1- and 6-positions using FeBr₃ catalyst.
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Cyanation: Subsequent treatment with CuCN in dimethylformamide (DMF) via nucleophilic aromatic substitution .
This method mirrors the synthesis of 1,4-dicyanonaphthalene from 1,4-dibromonaphthalene , though yields and regioselectivity for the 1,6-isomer remain undocumented in available literature.
Modern Methodologies
Recent advances in transition-metal catalysis offer improved routes:
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Palladium-Catalyzed Cyanation: Using Pd(PPh₃)₄ with Zn(CN)₂ as a cyanide source under microwave irradiation, enabling direct cyanation of dihalogenated precursors .
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Electrochemical Synthesis: Environmentally friendly approaches employing electrochemical C-H activation to install cyano groups, though these methods require precise potential control to achieve the desired substitution pattern .
Challenges persist in achieving high regioselectivity, as competing formation of 1,5- and 2,6-isomers often necessitates tedious purification steps.
Applications and Functional Utility
Materials Science
The rigid, planar structure of 1,6-dicyanonaphthalene makes it a candidate for:
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Organic Semiconductors: As an electron-deficient moiety in donor-acceptor copolymers for organic field-effect transistors (OFETs). The cyano groups enhance electron mobility through strong intermolecular interactions .
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Metal-Organic Frameworks (MOFs): Potential linker molecule for constructing porous coordination polymers. The 1,6-substitution pattern could enable three-dimensional network formation compared to the linear structures formed by 1,4-isomers .
Biological Studies
While 1,4-dicyanonaphthalene has been explored for studying electron transfer mechanisms in DNA-protein interactions , the 1,6-isomer's larger dipole moment (estimated at 5.2 D) may offer advantages in probing charge-transfer processes in biomimetic systems.
Synthetic Intermediate
The compound serves as a precursor for:
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Naphtholactams: Through controlled hydrolysis of one cyano group followed by cyclization, analogous to transformations observed in 1,8-dicyanonaphthalene chemistry .
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Heterocyclic Systems: Participation in [4+2] cycloadditions with dienes to construct polycyclic aromatic nitrogen heterocycles .
Comparative Analysis of Dicyanonaphthalene Isomers
The 1,6-isomer's intermediate dipole moment between 1,4- and 1,8- variants suggests unique solubility characteristics, potentially bridging the processing advantages of 1,4-derivatives with the strong intermolecular interactions of 1,8-analogues .
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